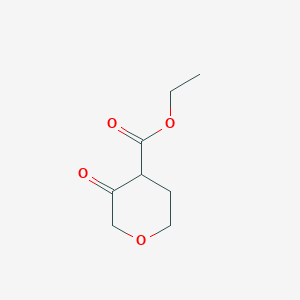

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

Description

The exact mass of the compound Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxooxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAWJCZGOJKZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612726 | |

| Record name | Ethyl 3-oxooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388109-26-0 | |

| Record name | Ethyl 3-oxooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-oxooxane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The primary synthetic pathway detailed is a two-step, one-pot procedure commencing with the formation of diethyl 4-oxaheptanedioate, followed by an intramolecular Dieckmann condensation. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes visualizations of the synthetic workflow and reaction signaling pathway.

Introduction

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is a cyclic β-keto ester that serves as a versatile building block in the synthesis of more complex molecular architectures. Its structural features, including a ketone and an ester functional group within a tetrahydropyran ring, make it a desirable precursor for a variety of chemical transformations. This guide focuses on a robust and efficient synthetic route to this compound, providing the necessary details for its successful laboratory preparation.

Synthetic Pathway Overview

The synthesis proceeds in two main stages, which can be conveniently performed in a "one-pot" fashion:

-

Michael Addition: The initial step involves the base-catalyzed Michael addition of ethyl 3-hydroxypropionate to ethyl acrylate. This reaction forms the intermediate diester, diethyl 4-oxaheptanedioate (also known as 4-oxa-1,7-diethyl pimelate).

-

Dieckmann Condensation: The subsequent intramolecular cyclization of the diester intermediate via a Dieckmann condensation yields the target molecule, Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate. This reaction is promoted by a strong base.

The overall synthetic scheme is presented below:

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| Ethyl 3-hydroxypropionate | C5H10O3 | 118.13 | ≥98% |

| Ethyl acrylate | C5H8O2 | 100.12 | ≥99% |

| Sodium ethoxide | C2H5NaO | 68.05 | ≥95% |

| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | ≥99.9% |

| Sodium carbonate (Na2CO3) | Na2CO3 | 105.99 | ≥99.5% |

| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | ~37% |

| Ethyl acetate (for extraction) | C4H8O2 | 88.11 | ACS grade |

| Brine (saturated NaCl solution) | NaCl(aq) | - | - |

| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | ≥99.5% |

| Silica gel (for column chromatography) | SiO2 | 60.08 | 230-400 mesh |

Synthesis Procedure

This "one-pot" procedure is adapted from the principles outlined in patent CN104496858A.[1]

Step 1: Formation of Diethyl 4-oxaheptanedioate

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) and sodium carbonate (1.0 g, 9.4 mmol).

-

Add ethyl 3-hydroxypropionate (23.6 g, 0.2 mol) to the flask.

-

From the dropping funnel, add ethyl acrylate (20.0 g, 0.2 mol) dropwise to the stirred suspension over a period of 30 minutes. The optimal molar ratio of ethyl 3-hydroxypropionate to ethyl acrylate is 1:1.[1]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Dieckmann Condensation

-

Cool the reaction mixture to -10 °C using an ice-salt bath.

-

In a separate dry flask, prepare a solution of sodium ethoxide (15.0 g, 0.22 mol) in anhydrous THF (100 mL).

-

Add the sodium ethoxide solution dropwise to the cooled reaction mixture over 1 hour, ensuring the internal temperature is maintained between -10 °C and 0 °C.[1]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

Reaction Mechanism and Workflow

Michael Addition Mechanism

Caption: Mechanism of the Michael Addition.

Dieckmann Condensation Mechanism

The Dieckmann condensation is an intramolecular Claisen condensation.[2]

Caption: Mechanism of the Dieckmann Condensation.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Quantitative Data and Characterization

| Parameter | Value/Data |

| Molecular Formula | C8H12O4 |

| Molar Mass | 172.18 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid. |

| Yield | Reported as "relatively high"; anticipated to be in the range of 60-80% based on similar Dieckmann condensations.[1] |

| Purity | ≥98% after purification. |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): ~4.2 (q, 2H, -OCH₂CH₃), ~3.8-4.0 (m, 2H, pyran ring -OCH₂-), ~3.6 (t, 1H, -CH(COOEt)-), ~2.5-2.8 (m, 2H, pyran ring -CH₂CO-), ~1.3 (t, 3H, -OCH₂CH₃).

-

(Note: The compound exists as a mixture of keto and enol tautomers, which will affect the observed spectrum.)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm): ~205 (C=O, ketone), ~170 (C=O, ester), ~68 (pyran ring -OCH₂-), ~61 (-OCH₂CH₃), ~50 (-CH(COOEt)-), ~40 (pyran ring -CH₂CO-), ~14 (-OCH₂CH₃).

-

-

Infrared (IR, neat):

-

ν (cm⁻¹): ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1180 (C-O stretch).

-

-

Mass Spectrometry (ESI+):

-

m/z: Calculated for C₈H₁₂O₄Na [M+Na]⁺: 195.06.

-

Conclusion

The synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate via a one-pot Michael addition and subsequent Dieckmann condensation represents an efficient and practical approach for obtaining this valuable synthetic intermediate. The provided experimental protocol and characterization data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. Careful control of reaction conditions, particularly temperature during the Dieckmann condensation, is crucial for achieving high yields and purity.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, a heterocyclic β-keto ester, is a valuable intermediate in organic synthesis. Its structural features, including a tetrahydropyran ring, a ketone, and an ester functional group, make it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, and safety information based on available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental data where critical.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [2] |

| CAS Number | 388109-26-0 | [1][2][3] |

| Appearance | Liquid or Solid or Semi-solid or lump | [1] |

| Boiling Point | 265 °C (Predicted) | [4] |

| Density | 1.162 g/cm³ (Predicted) | [4] |

| Flash Point | 114 °C (Predicted) | [4] |

| pKa | 10.55 ± 0.20 (Predicted) | [4] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [1] |

Spectroscopic Data

Experimental Protocols

Synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

A known method for the synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate involves a two-step process commencing with the formation of a diester intermediate, followed by an intramolecular Dieckmann condensation.[8]

Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate

-

Dissolve ethyl 3-hydroxypropanoate and ethyl acrylate in a suitable solvent.

-

The reaction is carried out under alkaline conditions to facilitate the Michael addition of the hydroxyl group to the acrylate, yielding 4-oxa-1,7-diethyl pimelate.[8]

Step 2: Dieckmann Condensation to form Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

-

The crude 4-oxa-1,7-diethyl pimelate is treated with a strong base, such as sodium ethoxide, at a low temperature.[8]

-

The strong base promotes an intramolecular condensation (Dieckmann condensation) to form the cyclic β-keto ester, Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.[8]

-

The reaction mechanism involves the formation of an enolate which then attacks the other ester group, leading to the cyclization and elimination of an ethoxide ion.[9][10][11][12]

-

Acidic workup is typically required to neutralize the reaction mixture and protonate the enolate product.

Safety Information

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

Caption: Synthetic route to Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

Dieckmann Condensation Mechanism

The core of the synthesis is the Dieckmann condensation. The logical steps of this intramolecular cyclization are depicted below.

Caption: Key steps in the Dieckmann condensation mechanism.

References

- 1. Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate | 388109-26-0 [sigmaaldrich.com]

- 2. ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate - CAS:388109-26-0 - Abovchem [abovchem.com]

- 3. guiding-bio.com [guiding-bio.com]

- 4. chembk.com [chembk.com]

- 5. 388109-26-0 | Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate | Esters | Ambeed.com [ambeed.com]

- 6. 388109-26-0 | Sigma-Aldrich [sigmaaldrich.com]

- 7. file.leyan.com [file.leyan.com]

- 8. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 10. Dieckmann Condensation [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 388109-26-0 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

Spectroscopic Data

Due to the limited availability of published experimental spectra for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 2H | -OCH₂CH₃ |

| ~3.90 - 4.10 | Multiplet | 2H | -OCH₂- (pyran ring) |

| ~3.60 | Singlet | 2H | -C(O)CH₂O- |

| ~2.50 - 2.70 | Multiplet | 2H | -CH₂- (pyran ring) |

| ~3.40 | Singlet | 1H | -C(O)CH- |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | C=O (ketone) |

| ~170.0 | C=O (ester) |

| ~68.0 | -OCH₂- (pyran ring) |

| ~65.0 | -C(O)CH₂O- |

| ~61.0 | -OCH₂CH₃ |

| ~55.0 | -C(O)CH- |

| ~35.0 | -CH₂- (pyran ring) |

| ~14.0 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1200-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak (M⁺) would be expected at m/z = 172.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular ion) |

| 127 | [M - OCH₂CH₃]⁺ |

| 99 | [M - COOCH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or KBr plates/pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Optimize the ionization source parameters to obtain a stable signal.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

Conclusion

The spectroscopic characterization of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is essential for its use in research and development. While experimental data is not widely published, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols provided in this guide, offer a solid foundation for its analysis. The application of these spectroscopic techniques will enable researchers to confirm the identity and purity of this compound, facilitating its application in the synthesis of novel molecules with potential applications in drug discovery and other areas of chemical science.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Data of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data, offering a valuable resource for the identification and characterization of this compound. The guide also includes a standardized experimental protocol for acquiring such data.

Predicted NMR Data Presentation

The predicted ¹H and ¹³C NMR data for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate are summarized in the tables below. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants. The atom numbering corresponds to the structure depicted in the diagram below.

Table 1: Predicted ¹H NMR Data for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate (500 MHz, CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| 2a, 2e | 4.25 | m | - |

| 4 | 3.70 | t | 5.5 |

| 5a, 5e | 2.80 | m | - |

| 6a, 6e | 3.90 | m | - |

| 8 | 4.20 | q | 7.1 |

| 9 | 1.25 | t | 7.1 |

Table 2: Predicted ¹³C NMR Data for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate (125 MHz, CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| 2 | 68.0 |

| 3 | 205.0 |

| 4 | 55.0 |

| 5 | 28.0 |

| 6 | 65.0 |

| 7 | 169.0 |

| 8 | 61.5 |

| 9 | 14.0 |

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate with the atom numbering used for the NMR data assignment.

An In-depth Technical Guide to the Infrared (IR) Spectrum of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. It also includes a generalized experimental protocol for acquiring an IR spectrum for this and similar compounds.

Predicted Infrared Spectrum Analysis

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a ketone, an ester, a cyclic ether, and various sp³ hybridized C-H bonds. The positions of these bands are influenced by the molecular structure and electronic effects.

The most prominent features in the IR spectrum are expected to be the strong absorptions from the two carbonyl groups: the ketone and the ester. The aliphatic ketone C=O stretching vibration typically appears around 1715 cm⁻¹[1]. The ester C=O stretch is generally found at a slightly higher frequency, in the range of 1750-1735 cm⁻¹[2]. These two distinct, strong bands will be key identifiers for this molecule.

The spectrum will also feature strong C-O stretching vibrations. The cyclic ether C-O-C stretch is expected in the 1300-1000 cm⁻¹ region, often appearing as a strong band. The ester group contributes two C-O stretches, typically observed between 1300-1000 cm⁻¹[2]. These may overlap with the ether absorption, resulting in a complex and strong set of bands in this "fingerprint" region.

Finally, the stretching vibrations of the sp³ C-H bonds in the ethyl group and the pyran ring will be visible in the 3000-2850 cm⁻¹ range[3][4].

Data Presentation

The following table summarizes the predicted characteristic infrared absorption bands for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| ~2980 - 2850 | Alkane (C-H) | Stretching | Medium to Strong |

| ~1740 | Ester (C=O) | Stretching | Strong |

| ~1715 | Ketone (C=O) | Stretching | Strong |

| ~1300 - 1000 | Ester, Ether (C-O) | Stretching | Strong, Multiple Bands |

Experimental Protocols

A generalized experimental protocol for obtaining the Fourier Transform Infrared (FTIR) spectrum of a compound like Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, which may be a liquid or solid, is provided below. Attenuated Total Reflectance (ATR) is a common and simple method for both liquids and solids.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a prevalent technique for obtaining an IR spectrum of liquid and solid samples with minimal preparation.

Apparatus:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Sample vial containing Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

-

Pipette (for liquid samples) or spatula (for solid samples).

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Run a background scan to record the spectrum of the ambient atmosphere (containing CO₂ and water vapor), which will be subtracted from the sample spectrum[5].

-

Sample Application:

-

Spectrum Acquisition: Initiate the sample scan. The spectrometer will collect and average a number of scans (typically 16-32) to obtain a high-quality spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly using a lint-free wipe soaked in an appropriate solvent like isopropanol or acetone, and allow it to dry completely[6][7].

Method 2: Potassium Bromide (KBr) Pellet for Solid Samples

This is a traditional method for obtaining high-quality transmission spectra of solid samples.

Apparatus:

-

FTIR Spectrometer.

-

Agate mortar and pestle.

-

Hydraulic press and pellet die.

-

Infrared-grade potassium bromide (KBr), thoroughly dried.

-

Spatula.

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the solid sample and about 100-200 mg of dry KBr powder[8].

-

Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained[8][9][10]. This minimizes light scattering.

-

Pellet Formation: Transfer the powder to the pellet die. Place the die in a hydraulic press and apply a pressure of several tons for a few minutes to form a transparent or translucent pellet[9][10].

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Run a background spectrum with an empty sample holder or a blank KBr pellet. Then, acquire the sample spectrum.

-

Post-Analysis: Clean the mortar, pestle, and die assembly thoroughly after use.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks for the analysis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

Caption: Predictive workflow for the IR spectrum of the target molecule.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. shimadzu.com [shimadzu.com]

- 9. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 10. youtube.com [youtube.com]

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate

For Immediate Release

[City, State] – [Date] – Researchers, chemists, and professionals in drug development now have access to an in-depth technical guide on the mass spectrometry analysis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate. This whitepaper provides a detailed examination of the compound's behavior under mass spectrometric conditions, offering crucial data for its identification, characterization, and application in pharmaceutical and chemical research.

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate (C8H12O4, MW: 172.18 g/mol ) is a significant organic intermediate.[1][2] A thorough understanding of its molecular structure and fragmentation patterns is essential for its use in complex synthesis and drug discovery pipelines.[2][3] This guide presents a putative fragmentation analysis and standardized experimental protocols to ensure reliable and reproducible results.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate are not widely published, a detailed fragmentation pattern can be predicted based on the well-established principles of mass spectrometry for esters and ketones.[4][5] The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (Predicted) | Proposed Fragment Ion | Structural Formula of Fragment | Notes on Fragmentation |

| 172 | [M]+• | [C8H12O4]+• | Molecular ion |

| 127 | [M - OEt]+ | [C6H7O3]+ | Loss of the ethoxy radical from the ester group. |

| 99 | [M - COOEt]+ | [C5H7O2]+ | Alpha-cleavage with loss of the carbethoxy group. |

| 85 | [C4H5O2]+ | Retro-Diels-Alder (RDA) type fragmentation of the pyran ring. | |

| 71 | [C4H7O]+ | Cleavage adjacent to the ketone. | |

| 45 | [COOEt]+ | [C2H5O2]+ | Carboethoxy cation. |

| 29 | [C2H5]+ | [CH3CH2]+ | Ethyl cation from the ester group. |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

1. Sample Preparation:

-

Dissolve 1 mg of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 20-300.

-

Scan Speed: 1000 amu/s.

Visualizing the Process and Fragmentation

To further elucidate the analytical workflow and the predicted molecular fragmentation, the following diagrams have been generated.

References

- 1. ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate - CAS:388109-26-0 - Abovchem [abovchem.com]

- 2. chembk.com [chembk.com]

- 3. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

The Dieckmann Condensation: A Technical Guide to the Synthesis of Cyclic β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

The Dieckmann condensation is a robust and widely utilized intramolecular carbon-carbon bond-forming reaction in organic synthesis. This base-catalyzed cyclization of diesters provides an efficient route to cyclic β-keto esters, which are valuable intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. This technical guide provides an in-depth overview of the Dieckmann condensation mechanism, detailed experimental protocols, and a summary of quantitative data to aid in its practical application.

Core Mechanism and Principles

The Dieckmann condensation is mechanistically analogous to the intermolecular Claisen condensation.[1] The reaction is initiated by the deprotonation of an α-carbon of a diester by a strong base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the other ester carbonyl group, leading to a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the desired cyclic β-keto ester.

A critical feature of the Dieckmann condensation is that the final product, a β-keto ester, contains a highly acidic proton on the carbon flanked by two carbonyl groups. This proton is readily removed by the alkoxide base present in the reaction mixture. This final deprotonation step is thermodynamically favorable and serves as the driving force for the reaction, shifting the equilibrium towards the cyclized product.[2] An acidic workup is then required to protonate the resulting enolate and afford the neutral β-keto ester.

The reaction is most efficient for the formation of sterically favored five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[3] The formation of smaller or larger rings is generally disfavored due to ring strain or unfavorable entropic factors.[4]

Data Presentation: Reaction Parameters and Yields

The yield of the Dieckmann condensation is influenced by the substrate, base, solvent, and reaction temperature. The following table summarizes quantitative data from selected literature examples.

| Starting Diester | Base | Solvent | Temperature | Product | Yield (%) | Reference |

| Diethyl Adipate | Sodium Ethoxide | Toluene | Reflux | Ethyl 2-oxocyclopentanecarboxylate | ~80% | General textbook example |

| Diethyl Pimelate | Sodium Ethoxide | Toluene | Reflux | Ethyl 2-oxocyclohexanecarboxylate | ~80% | General textbook example |

| Diethyl 3-methylpimelate | Potassium tert-butoxide | Benzene | Reflux | Mixture of ethyl 4-methyl-2-oxocyclohexanecarboxylate and ethyl 6-methyl-2-oxocyclohexanecarboxylate | High | [4] |

| Substituted Diester | LiHMDS | THF | Not specified | Brominated bicyclic intermediate | >74% | [5] |

| Arylacetonitrile derivative and methyl acrylate (in a one-pot double Michael addition-Dieckmann condensation) | Potassium tert-butoxide | THF | Not specified | 4-Aryl-4-cyano-2-carbomethoxycyclohexanone derivatives | 66-89% | J. Org. Chem. 2007, 72, 7455-7458 |

Experimental Protocols

Below are detailed methodologies for performing a Dieckmann condensation, including a classic example and a more modern variation.

Protocol 1: Classical Dieckmann Cyclization of Diethyl Adipate

This protocol describes the synthesis of ethyl 2-oxocyclopentanecarboxylate using sodium ethoxide.

Materials:

-

Diethyl adipate

-

Sodium metal

-

Absolute ethanol

-

Toluene, anhydrous

-

Hydrochloric acid, concentrated

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add absolute ethanol. Carefully add small pieces of sodium metal to the ethanol with stirring under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Continue stirring until all the sodium has reacted.

-

Solvent Removal: Remove the excess ethanol under reduced pressure to obtain a solid cake of sodium ethoxide.

-

Reaction Setup: To the flask containing sodium ethoxide, add anhydrous toluene via a cannula. Heat the suspension to reflux with vigorous stirring.

-

Addition of Diester: Add a solution of diethyl adipate in anhydrous toluene dropwise to the refluxing suspension over a period of 1-2 hours.

-

Reaction: Continue to reflux the reaction mixture for an additional 2-4 hours. The reaction mixture will become thick and gelatinous.

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add dilute hydrochloric acid to neutralize the excess base and protonate the enolate. The mixture should be acidic to litmus paper.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to afford pure ethyl 2-oxocyclopentanecarboxylate.

Protocol 2: Lithium Hexamethyldisilazide (LiHMDS) Mediated Dieckmann Condensation

This protocol utilizes a strong, non-nucleophilic base, which can be advantageous for sensitive substrates.

Materials:

-

Substituted 1,6- or 1,7-diester

-

Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the diester in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add the LiHMDS solution dropwise to the stirred solution of the diester.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride at -78 °C.

-

Warming and Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic and procedural aspects of the Dieckmann condensation.

Caption: The mechanistic pathway of the Dieckmann condensation.

Caption: A generalized experimental workflow for the Dieckmann condensation.

Applications in Drug Development and Natural Product Synthesis

The cyclic β-keto esters produced via the Dieckmann condensation are versatile intermediates. They can undergo a variety of subsequent transformations, such as alkylation at the α-carbon followed by decarboxylation, to yield substituted cyclic ketones.[6] This synthetic utility has been leveraged in the total synthesis of numerous natural products, including steroids, alkaloids, and terpenoids.[4][7] In the pharmaceutical industry, the Dieckmann condensation is a key step in the synthesis of various drug candidates and intermediates, such as prostaglandins and macrolide antibiotics.[5] The ability to efficiently construct five- and six-membered ring systems makes this reaction a cornerstone in the synthetic chemist's toolkit for the development of novel therapeutics.

References

- 1. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]

- 7. synarchive.com [synarchive.com]

The Chemical Reactivity of Tetrahydropyranone Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Tetrahydropyranone derivatives have emerged as a cornerstone in modern medicinal chemistry, serving as versatile and highly valuable building blocks in the synthesis of a diverse array of complex molecules and drug candidates.[1][2] Their inherent structural and electronic properties, including a polar ether oxygen and a reactive ketone functionality, provide a rich platform for chemical elaboration.[1] The tetrahydropyran (THP) motif is frequently employed as a bioisosteric replacement for cyclohexane and piperidine rings to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules.[1]

This technical guide delves into the core chemical reactivity of tetrahydropyranone derivatives, offering insights for researchers, scientists, and drug development professionals. It provides a comprehensive overview of their synthesis, key reactions, and applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

I. Synthesis of the Tetrahydropyranone Core

The construction of the tetrahydropyranone ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of stereocontrol and substituent patterns. Key methods include hetero-Diels-Alder reactions, Prins-type cyclizations, and intramolecular nucleophilic additions.

A notable and efficient method for the stereoselective synthesis of 3-carboxy-substituted tetrahydropyran-4-ones involves a scandium triflate-catalyzed diastereoselective cyclization between aldehydes and β-hydroxy dioxinones.[3][4] This process leverages the nucleophilicity of the enol ether embedded within the dioxinone core.[3] Another powerful approach is the DDQ-mediated intramolecular Prins cyclization, which has been successfully applied in the total synthesis of complex natural products like neopeltolide.[5]

A general synthesis method for the parent compound, tetrahydro-4H-pyran-4-one, involves the reaction of 3-chloropropionyl chloride and ethylene in the presence of aluminum trichloride to form 1,5-dichloropentanone, which is subsequently cyclized under acidic conditions.[6]

II. Key Chemical Transformations and Reactivity

The reactivity of the tetrahydropyranone scaffold is dominated by the ketone and the adjacent α-carbons, as well as the ether oxygen. This allows for a wide range of chemical modifications.

Reductive Amination

The ketone functionality is readily converted to an amine via reductive amination, typically using reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1] The resulting amino-THP scaffold is a crucial component in numerous kinase inhibitors, where the nitrogen atom can form key hydrogen bond interactions with the target protein.[1] A prominent example is the ATM kinase inhibitor AZD0156, where a THP-amine fragment was incorporated to enhance the ADME profile and overall potency.[1]

Wittig Reaction and Olefination

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination, enable the introduction of exocyclic double bonds.[1] This transformation is valuable for creating carbon-carbon bonds and extending the molecular framework. The resulting alkenes can serve as intermediates for further functionalization, such as epoxidation, dihydroxylation, or hydrogenation.[1]

Spirocycle Formation

Tetrahydro-4H-pyran-4-one is an excellent precursor for the synthesis of spirocyclic compounds, which are of significant interest in drug discovery due to their inherent three-dimensionality and access to novel chemical space.[1] Spirocycles can be formed through various strategies, including intramolecular cyclizations and multi-component reactions. For instance, the reaction of tetrahydro-4H-pyran-4-one with isatins and malononitrile can yield spiro[4H-pyran-oxindole] derivatives, a class of compounds with potential antibacterial and anticancer activities.[1]

Favorskii Rearrangement

In the presence of a base, α-halo-tetrahydropyranones, such as 3-chloro-tetrahydro-pyran-4-one, can undergo a Favorskii rearrangement.[2] This reaction leads to the formation of substituted tetrahydrofuran-3-carboxylic acid derivatives, providing a pathway to five-membered heterocyclic systems with a high degree of stereocontrol.[2]

III. Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions and biological activities of compounds derived from or related to tetrahydro-4H-pyran-4-one.

Table 1: Synthetic Transformations of Tetrahydropyranone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Tetrahydro-4H-pyran-4-one | Amine, NaBH(OAc)₃, DCE | Substituted 4-aminotetrahydropyran | 60-95% | [1] |

| Tetrahydro-4H-pyran-4-one | Ylide (e.g., Ph₃P=CH₂), THF | 4-Methylenetetrahydropyran | 70-90% | [1] |

| 3-Chloro-tetrahydro-pyran-4-one | NaOMe, MeOH | Tetrahydrofuran-3-carboxylate | 65-85% | [2] |

| Isatin, Malononitrile, Dimedone | DMSO, 70 °C | Spiro-oxindole derivative | >90% | [7] |

| β-hydroxy dioxinone, Aldehyde | Sc(OTf)₃, Alkoxide | 3-carboxy-substituted tetrahydropyran-4-one | Good yields | [3] |

Table 2: Biological Activity of Tetrahydropyranone Derivatives

| Compound Class | Specific Derivative | Target/Cell Line | Activity (IC₅₀/GI%) | Reference |

| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one | 16c | SK-BR-3 (Breast Cancer) | 0.21 µM | [8] |

| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one | 16d | SK-BR-3 (Breast Cancer) | 0.15 µM | [8] |

| 4H-Pyran | 4d | HCT-116 (Colon Cancer) | 75.1 µM | [9] |

| Indoline Spiro | 3 | HCI-H522 (Lung Cancer) | GI% = 93.52% | [9] |

| Indoline Spiro | 3 | LOX IMVI (Melanoma) | GI% = 71.63% | [9] |

IV. Experimental Protocols

General Protocol for Reductive Amination

-

Preparation: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in an appropriate solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. Acetic acid (1-2 eq.) can be added to catalyze this step.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-substituted 4-aminotetrahydropyran.

General Protocol for Spectroscopic Analysis

The following provides a generalized methodology for the spectroscopic analysis of tetrahydropyranone derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10][11]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, an ATR (Attenuated Total Reflectance) accessory is commonly used.[11]

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. The data is typically displayed in terms of transmittance or absorbance.[11]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[11] Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).[11]

-

V. Visualizations

Signaling Pathways

The tetrahydropyranone scaffold is a key component in molecules that modulate various biological signaling pathways.

Caption: ATM Kinase Signaling Pathway in DNA Damage Response.

Caption: Histamine H3 Receptor Signaling Pathway and Antagonism.

Experimental Workflow

The synthesis and purification of a tetrahydropyranone derivative follows a logical progression of steps.

Caption: General workflow for synthesis and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. datapdf.com [datapdf.com]

- 4. researchgate.net [researchgate.net]

- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Keto-Enol Tautomerism in Cyclic Beta-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental equilibrium between a carbonyl (keto) and a hydroxyl-alkene (enol) form, is a critical concept in organic chemistry with profound implications for reactivity, stability, and molecular interactions. In cyclic β-ketoesters, this tautomeric balance is intricately influenced by a confluence of factors including ring strain, solvent polarity, and intramolecular hydrogen bonding. Understanding and quantifying this equilibrium is paramount in drug development, where tautomeric forms can exhibit differential binding affinities to biological targets and varied pharmacokinetic properties. This technical guide provides a comprehensive overview of the principles governing keto-enol tautomerism in cyclic β-ketoesters, detailed experimental protocols for its quantitative analysis, and a summary of the available data to inform research and development in medicinal chemistry and materials science.

The Keto-Enol Equilibrium in Cyclic Systems

Cyclic β-ketoesters, such as ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate, exist as a dynamic equilibrium between their keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form is characterized by a C=C double bond within the ring, an adjacent hydroxyl group, and is stabilized by conjugation with the ester carbonyl. A significant stabilizing factor for the enol tautomer is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen, creating a pseudo-six-membered ring.

The position of this equilibrium, defined by the equilibrium constant KT = [Enol]/[Keto], is not static and is dictated by a delicate balance of several structural and environmental factors.

Factors Influencing the Tautomeric Equilibrium

The predominance of either the keto or enol tautomer is a function of its relative thermodynamic stability, which is influenced by the following key factors:

-

Ring Size: The size of the cycloalkane ring imposes significant geometric constraints. The introduction of an endocyclic double bond in the enol form can either alleviate or exacerbate ring strain. For instance, the enol content in simple cyclic ketones has been observed to be dependent on ring size, a trend that is also expected to influence cyclic β-ketoesters.

-

Solvent Polarity: The choice of solvent plays a crucial role in shifting the equilibrium.[1] Polar, protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and reducing the relative stability gained by the enol's intramolecular hydrogen bond. Conversely, non-polar, aprotic solvents (e.g., hexane, benzene, CCl₄) do not compete for hydrogen bonding, allowing the intramolecularly hydrogen-bonded enol form to predominate.[2]

-

Temperature: Changes in temperature can shift the equilibrium. The tautomerization is a thermodynamic process, and the direction of the shift will depend on the enthalpy change (ΔH) of the reaction.

-

Intramolecular Hydrogen Bonding: This is one of the most significant factors stabilizing the enol form in β-dicarbonyl compounds. The formation of a stable six-membered ring via a hydrogen bond greatly lowers the energy of the enol tautomer.[2]

-

Conjugation: The conjugated π-system (O=C-C=C-OH) present in the enol form contributes to its stability through electron delocalization.

Below is a diagram illustrating the interplay of these factors on the equilibrium.

References

Navigating the Stability Landscape of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, a key building block in the synthesis of complex molecules and pharmaceutical intermediates, requires careful handling and storage to ensure its integrity and prevent degradation. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this cyclic β-keto ester, drawing upon general principles of β-keto ester chemistry and supplier recommendations. This document outlines potential degradation pathways, proposes experimental protocols for stability assessment, and offers clear guidance on maintaining the quality of this valuable compound.

Recommended Storage Conditions

To ensure the long-term stability of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, specific storage conditions are paramount. The following table summarizes the recommended conditions based on information from various chemical suppliers. Adherence to these guidelines will minimize degradation and preserve the purity of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Freezer (-20°C) or Refrigerated (0-8°C) | Minimizes the rate of potential degradation reactions, such as hydrolysis and decarboxylation. |

| Atmosphere | Store in a dry environment. | The presence of moisture can lead to hydrolysis of the ester functionality. |

| Container | Tightly sealed container. | Prevents exposure to atmospheric moisture and potential contaminants. |

Potential Degradation Pathways and Stability Profile

While specific stability data for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is not extensively published, the known chemistry of β-keto esters allows for the prediction of its primary degradation pathways. These compounds are susceptible to hydrolysis under both acidic and basic conditions, which can be followed by decarboxylation, particularly upon heating. Forced degradation studies are essential to fully characterize the stability of this molecule.

dot

Caption: Potential degradation pathways for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

The table below outlines the expected stability of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate under various stress conditions, based on the general behavior of β-keto esters.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 N HCl) | Susceptible to hydrolysis, especially with heat. | 3-Oxotetrahydro-2H-pyran-4-carboxylic acid, Tetrahydro-2H-pyran-3-one |

| Basic (e.g., 0.1 N NaOH) | Highly susceptible to hydrolysis. | 3-Oxotetrahydro-2H-pyran-4-carboxylic acid, Tetrahydro-2H-pyran-3-one |

| Oxidative (e.g., 3% H₂O₂) | Potential for oxidation. | Various oxidative degradants. |

| Thermal (e.g., 60°C) | Stable in solid form if dry. In solution, may promote hydrolysis and decarboxylation. | 3-Oxotetrahydro-2H-pyran-4-carboxylic acid, Tetrahydro-2H-pyran-3-one |

| Photolytic (ICH Q1B) | Potential for degradation upon exposure to UV or visible light. | Various photolytic degradants. |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, a comprehensive forced degradation study should be conducted. The following protocols provide a framework for such a study.

Stability-Indicating HPLC Method Development

A robust stability-indicating analytical method is crucial for separating the parent compound from its potential degradation products.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A mixed-mode column is recommended to achieve good peak shape, as β-keto esters can exhibit keto-enol tautomerism which can cause peak splitting or tailing on traditional C18 columns.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase can help to suppress the enolate form and improve peak shape.

-

Temperature: Column temperature may be varied (e.g., 30-40°C) to improve peak resolution and shape by accelerating the interconversion of tautomers.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Forced Degradation Study Protocol

The following conditions are suggested for a forced degradation study. The extent of degradation should be targeted at 5-20%.

dot

Caption: Workflow for a forced degradation study of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

-

Sample Preparation: Prepare a stock solution of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep one set of samples at room temperature and another at 60°C.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the samples at room temperature.

-

Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the samples at room temperature.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples directly by HPLC.

-

-

Thermal Degradation:

-

For solid-state stability, store the compound in a controlled temperature oven at 60°C.

-

For solution stability, store a solution of the compound at 60°C.

-

Withdraw samples at appropriate time points (e.g., 1, 3, 7, 14 days).

-

For the solid sample, dissolve it in a suitable solvent before analysis.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the samples after the exposure period.

-

Conclusion

The stability of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is critical for its successful application in research and development. By adhering to the recommended storage conditions of freezing or refrigeration in a dry, sealed environment, the integrity of the compound can be maintained. Understanding its potential degradation pathways, primarily hydrolysis and subsequent decarboxylation, allows for proactive measures to be taken during its handling and use in reactions. The implementation of rigorous stability testing protocols, as outlined in this guide, will provide a comprehensive understanding of its stability profile, ensuring the reliability of experimental results and the quality of downstream products.

Methodological & Application

Application Notes and Protocols: Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The tetrahydropyran ring is a common scaffold found in numerous natural products and biologically active molecules, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The presence of a ketone and an ester functional group at adjacent positions (a β-ketoester) within this scaffold provides a rich platform for a variety of chemical transformations, allowing for the construction of complex molecular architectures and the synthesis of diverse compound libraries for drug discovery.

The pyran nucleus is a core component of many compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antiproliferative effects. This strategic positioning of reactive functional groups on the stable tetrahydropyran core makes ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate an attractive starting material for the synthesis of novel therapeutic agents.

Key Applications in Medicinal Chemistry

While direct, published applications of ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate in the synthesis of named drug candidates are not extensively documented in readily available literature, its structural motifs are present in various bioactive compounds. The application notes below are based on the reactivity of the β-ketoester functionality and the general utility of the tetrahydropyran scaffold in medicinal chemistry.

Synthesis of Fused Heterocyclic Systems as Potential Kinase Inhibitors

The β-ketoester moiety of ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is an excellent precursor for the synthesis of fused pyran derivatives, such as pyranopyrazoles, pyranopyrimidines, and pyrano[2,3-b]pyridines. These fused heterocyclic systems are prevalent in kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways dysregulated in cancer and inflammatory diseases.

Logical Workflow for Synthesis of Fused Pyran Derivatives

Caption: Synthetic workflow for developing kinase inhibitors.

Experimental Protocol: General Procedure for the Synthesis of Pyranopyrazole Derivatives

-

Reaction Setup: To a solution of ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired pyranopyrazole derivative.

Synthesis of Novel Antimicrobial Agents

The tetrahydropyran scaffold can be functionalized to generate compounds with potential antimicrobial activity. The ketone functionality can be a handle for various chemical modifications, including reductive amination or the formation of enaminones, which can then be further elaborated.

Experimental Workflow for Derivatization

Caption: Workflow for generating antimicrobial candidates.

Experimental Protocol: Synthesis of Enaminone Derivatives

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in toluene.

-

Addition of Reagents: Add a primary or secondary amine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Reaction Conditions: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6-18 hours to remove water azeotropically. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, the solvent is evaporated in vacuo.

-

Purification: The crude residue is purified by flash column chromatography to yield the enaminone product.

Quantitative Data from Analogous Pyran Systems

While specific data for derivatives of ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is limited in published literature, studies on structurally related 4H-pyran derivatives have demonstrated significant biological activity. This data can serve as a benchmark for guiding the design and evaluation of novel compounds synthesized from the title building block.

Table 1: Antiproliferative Activity of Selected Furo[3,4-c]pyran-3a-carboxylates against HeLa Cells

| Compound | R-group | IC50 (µM)[1] |

| 3a | Phenyl | > 50 |

| 3f | 4-Chlorophenyl | 10.2 |

| 3l | 3,4-Dichlorophenyl | 5.4 |

Data from a study on ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which share a related core structure.

Conclusion

Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate represents a valuable and underexplored building block in medicinal chemistry. Its inherent structural features and the reactivity of its β-ketoester functionality provide a foundation for the synthesis of a wide array of heterocyclic compounds with therapeutic potential. The protocols and data presented here for analogous systems offer a starting point for researchers to explore the utility of this compound in the discovery of new kinase inhibitors, antimicrobial agents, and other medicinally relevant molecules. Further investigation into the synthetic applications of this building block is warranted to fully unlock its potential in drug discovery programs.

References

Application Notes and Protocols: Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate in the Synthesis of Fused Pyran Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its structure incorporates a tetrahydropyran ring, a common motif in numerous natural products and bioactive molecules, along with a β-keto ester functionality. This reactive arrangement makes it an ideal precursor for the synthesis of a variety of fused pyran derivatives, such as pyranopyrazoles and pyranopyrimidines. These fused heterocyclic systems are of great interest in drug discovery due to their diverse pharmacological activities.

These application notes provide representative protocols for the synthesis of pyranopyrazole and pyranopyrimidine derivatives, drawing upon established methodologies for analogous cyclic β-keto esters. The experimental conditions and expected outcomes are based on well-known condensation reactions with binucleophilic reagents.

Synthesis of Pyranopyrazole Derivatives

The reaction of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate with hydrazine derivatives can be employed to construct pyranopyrazole scaffolds. This transformation typically proceeds through a condensation reaction followed by cyclization.

1.1. General Reaction Scheme:

A representative reaction scheme for the synthesis of pyranopyrazole derivatives.

1.2. Plausible Reaction Mechanism:

The synthesis is proposed to occur via an initial condensation of the hydrazine with the ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, followed by elimination of ethanol and water, yields the fused pyranopyrazole system.

A plausible mechanism for pyranopyrazole formation.

1.3. Experimental Protocol: Synthesis of a Representative Pyranopyrazole Derivative

This protocol is a general guideline adapted from procedures for similar cyclic β-keto esters.

-

Reaction Setup: To a solution of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the desired hydrazine derivative (1.1 mmol).

-

Catalyst Addition: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

1.4. Quantitative Data for Representative Pyranopyrazole Syntheses (Hypothetical)

| Entry | Hydrazine Derivative (R-NHNH₂) | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Hydrazine hydrate (R=H) | Ethanol | Acetic Acid | 4 | 85 |

| 2 | Phenylhydrazine (R=Ph) | Ethanol | Acetic Acid | 6 | 78 |

| 3 | 4-Nitrophenylhydrazine | Acetic Acid | None | 5 | 82 |

| 4 | 2,4-Dinitrophenylhydrazine | Acetic Acid | None | 3 | 90 |

Synthesis of Pyranopyrimidine Derivatives

The reaction of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate with amidine derivatives, such as urea, thiourea, or guanidine, can be utilized to synthesize pyranopyrimidine derivatives. This is a versatile method for creating fused pyrimidine ring systems.

2.1. General Reaction Scheme:

A representative reaction for pyranopyrimidine synthesis.

2.2. Plausible Reaction Mechanism:

The reaction is believed to proceed via a base-catalyzed condensation. The amidine derivative attacks the ketone carbonyl, followed by an intramolecular cyclization involving the ester group. Subsequent dehydration and elimination of ethanol lead to the formation of the aromatic pyranopyrimidine core.

A plausible mechanism for pyranopyrimidine formation.

2.3. Experimental Protocol: Synthesis of a Representative Pyranopyrimidine Derivative

This protocol is a general guideline adapted from established procedures.

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate (1.0 mmol) and the amidine derivative (e.g., thiourea, 1.1 mmol) in a suitable solvent (e.g., absolute ethanol, 15 mL).

-

Base Addition: Add a base, such as sodium ethoxide (1.2 mmol), to the mixture.

-

Reaction Progression: Heat the reaction mixture to reflux for the required time, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyranopyrimidine derivative.

2.4. Quantitative Data for Representative Pyranopyrimidine Syntheses (Hypothetical)

| Entry | Amidine Derivative | Base | Solvent | Time (h) | Yield (%) |

| 1 | Urea | Sodium Ethoxide | Ethanol | 8 | 75 |

| 2 | Thiourea | Sodium Ethoxide | Ethanol | 6 | 88 |

| 3 | Guanidine HCl | Sodium Ethoxide | Ethanol | 5 | 82 |

| 4 | Acetamidine HCl | Potassium Carbonate | DMF | 10 | 70 |

General Experimental Workflow

A general workflow for the synthesis of fused pyran derivatives.

Disclaimer: The provided protocols and quantitative data are representative examples based on the known reactivity of analogous cyclic β-keto esters. Researchers should optimize these conditions for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate to achieve the best results. Standard laboratory safety procedures should be followed at all times.

Application of Ethyl 4-Oxotetrahydro-2H-pyran-3-carboxylate Analogues in the Synthesis of Apixaban

Abstract: This document provides detailed application notes and experimental protocols for the use of tetrahydropyran derivatives, structurally related to the initially requested "Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate," in the synthesis of the blockbuster anticoagulant, Apixaban. While the specific nomenclature in the user request appears to be inaccurate, a closely related isomer, or more precisely, precursors that lead to a dihydropyridinone core, are pivotal in established synthetic routes to Apixaban. This document outlines a representative synthetic pathway, provides detailed experimental procedures, summarizes key quantitative data, and illustrates the synthetic and mechanistic pathways.

Introduction

Apixaban is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders.[1] The synthesis of Apixaban is a multi-step process that often involves the construction of a complex pyrazolopyridinone core. A key precursor to this core is a dihydropyridinone derivative, which can be synthesized from acyclic or simpler heterocyclic starting materials, conceptually related to the tetrahydropyran scaffold.